

5-(Biotinamido)pentylazide structure and chemical properties

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Compound of Interest

Compound Name: 5-(Biotinamido)pentylazide

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An In-depth Technical Guide to 5-(Biotinamido)pentylazide Introduction

5-(Biotinamido)pentylazide is a bioorthogonal chemical reporter and biotinylation reagent. It is a key tool in chemical biology and drug development for the labeling and detection of biomolecules. This molecule contains a biotin moiety, a pentyl linker, and a terminal azide group. The biotin provides a high-affinity handle for purification or detection via streptavidin or avidin conjugates. The azide group enables covalent ligation to alkyne-containing molecules through the highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This guide provides a detailed overview of the structure, chemical properties, and common applications of **5-(Biotinamido)pentylazide**.

Chemical Structure

The structure of **5-(Biotinamido)pentylazide** consists of three key components:

- Biotin: A vitamin that binds with high affinity to streptavidin and avidin proteins.
- Pentylamide Linker: A five-carbon spacer that connects the biotin to the azide group, which can help reduce steric hindrance.
- Azide Group: A bioorthogonal functional group that reacts specifically with terminal alkynes.



Chemical structure of 5-(Biotinamido)pentylazide

Image Source: BroadPharm[1]

Chemical Properties

The chemical properties of **5-(Biotinamido)pentylazide** are summarized in the table below. These properties are essential for its use in experimental settings, dictating storage conditions, solubility, and reactivity.

Property	Value	Reference
CAS Number	1349190-76-6	[1][3]
Molecular Formula	C15H26N6O2S	[1][3]
Molecular Weight	354.5 g/mol	[1][3]
Synonym	N-(5-Azidopentyl)biotinamide	[3]
Storage Conditions	-20°C	[1]

Applications in Research and Drug Development

5-(Biotinamido)pentylazide is a versatile reagent with a wide range of applications, primarily centered around its ability to participate in click chemistry reactions.[1] This allows for the specific labeling of alkyne-modified biomolecules.

Bioconjugation and Labeling

The azide group of **5-(Biotinamido)pentylazide** allows for its covalent attachment to molecules containing a terminal alkyne. This is typically achieved through the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click" reaction that is highly efficient and specific.[2][4] This reaction forms a stable triazole linkage.[1]

This labeling strategy is employed in various research areas:

 Proteomics: Identifying and isolating newly synthesized proteins by metabolically incorporating alkyne-containing amino acid analogs.[5]



- Glycobiology: Labeling and imaging glycans in living systems. [6][7]
- Nucleic Acid Research: Labeling DNA and RNA containing alkyne-modified nucleotides.[8]

Affinity Purification

Once a biomolecule is labeled with **5-(Biotinamido)pentylazide**, the biotin moiety can be used for affinity purification. The strong and specific interaction between biotin and streptavidin (or avidin) allows for the selective capture of the biotinylated molecule from a complex mixture, such as a cell lysate.[5] The captured biomolecule can then be eluted and further analyzed, for instance, by mass spectrometry.

PROTAC Technology

5-(Biotinamido)pentylazide can also serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Experimental Protocols

The following are generalized protocols for the use of biotin azide reagents in common laboratory procedures. Optimization is often necessary for specific experimental systems.

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Biomolecules

This protocol describes the labeling of alkyne-modified biomolecules with an azide-containing reagent like **5-(Biotinamido)pentylazide**.

Materials:

- Alkyne-modified biomolecule (e.g., protein, DNA)
- 5-(Biotinamido)pentylazide
- Copper(II) sulfate (CuSO4)



- Sodium Ascorbate
- Triethylammonium acetate buffer
- DMSO
- Inert gas (e.g., argon or nitrogen)

Procedure:

- Dissolve the alkyne-modified biomolecule in an appropriate buffer or water.[8]
- Add triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.[8]
- Add DMSO and vortex to mix.[8]
- Add the 5-(Biotinamido)pentylazide stock solution (typically 10 mM in DMSO) and vortex.
- Add a freshly prepared solution of sodium ascorbate.[8][10]
- Bubble inert gas through the solution for 30 seconds to remove oxygen, which can interfere with the reaction.[8]
- Initiate the reaction by adding a solution of copper(II) sulfate.[8][10] The copper(II) is reduced in situ to the catalytic copper(I) species by sodium ascorbate.
- Flush the reaction vessel with inert gas and seal.[8]
- Vortex the mixture thoroughly.[8]
- Incubate the reaction at room temperature for at least one hour, or overnight.
- The labeled product can be purified by methods such as precipitation or chromatography.[8]

Protocol for Labeling Proteins in Cell Lysates

This protocol is a starting point for labeling alkyne-tagged proteins in a cell lysate.



Materials:

- · Cell lysate containing alkyne-tagged proteins
- 5-(Biotinamido)pentylazide
- 20 mM Copper(II) sulfate (CuSO4) solution
- 300 mM Sodium ascorbate solution
- Methanol, Chloroform, and Water for precipitation

Procedure:

- To your cell lysate, add the **5-(Biotinamido)pentylazide** to a final concentration of 20 μ M (this may require optimization, with a typical range of 5 μ M to 50 μ M).[10]
- Add 10 μL of 20 mM CuSO4 solution and vortex briefly.[10]
- Initiate the click reaction by adding 10 μ L of 300 mM sodium ascorbate solution and vortex. [10]
- Allow the reaction to proceed for 30 minutes at room temperature, with continuous mixing.
 [10]
- To precipitate the labeled proteins, add methanol, chloroform, and water.[10]
- Incubate at -20°C for one hour.[10]
- Centrifuge to pellet the proteins and carefully remove the aqueous upper layer.[10] The
 protein pellet can then be washed and prepared for further analysis.

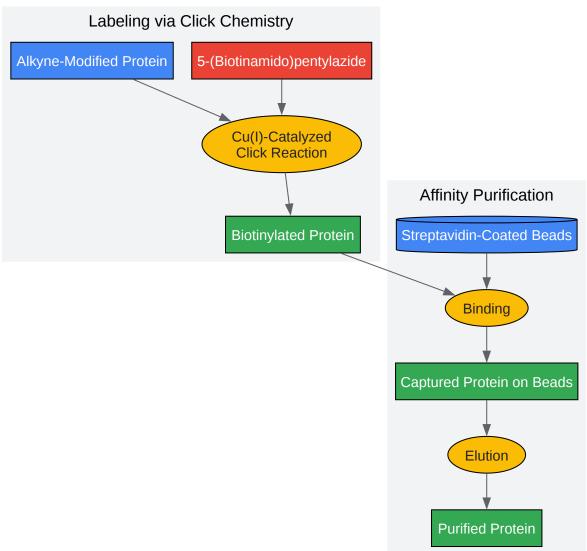
Visualizations

Experimental Workflow: Click Chemistry Labeling and Affinity Purification



The following diagram illustrates a typical workflow for labeling a target protein with **5**-(**Biotinamido**)pentylazide followed by affinity purification.

Workflow for Biotin-Azide Labeling and Purification



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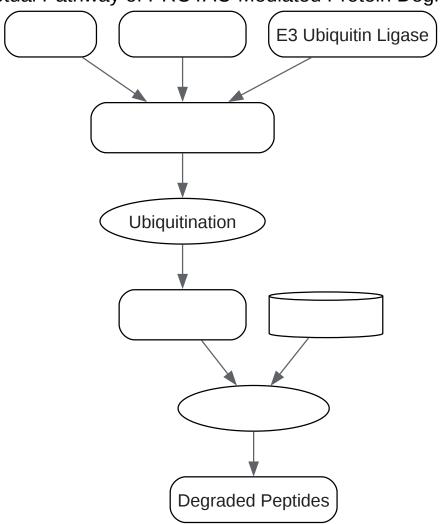


Caption: Workflow for labeling and purification using 5-(Biotinamido)pentylazide.

Signaling Pathway: Conceptual Representation of PROTAC Action

This diagram shows a conceptual representation of how a PROTAC, which could be synthesized using a linker derived from **5-(Biotinamido)pentylazide**, functions to degrade a target protein.

Conceptual Pathway of PROTAC-Mediated Protein Degradation



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